

Application Note: Quantification of Mycophenolate Mofetil N-oxide in Pharmaceuticals

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Compound of Interest

Compound Name: *Mycophenolate mofetil N-oxide*

Cat. No.: *B563831*

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Audience: Researchers, scientists, and drug development professionals.

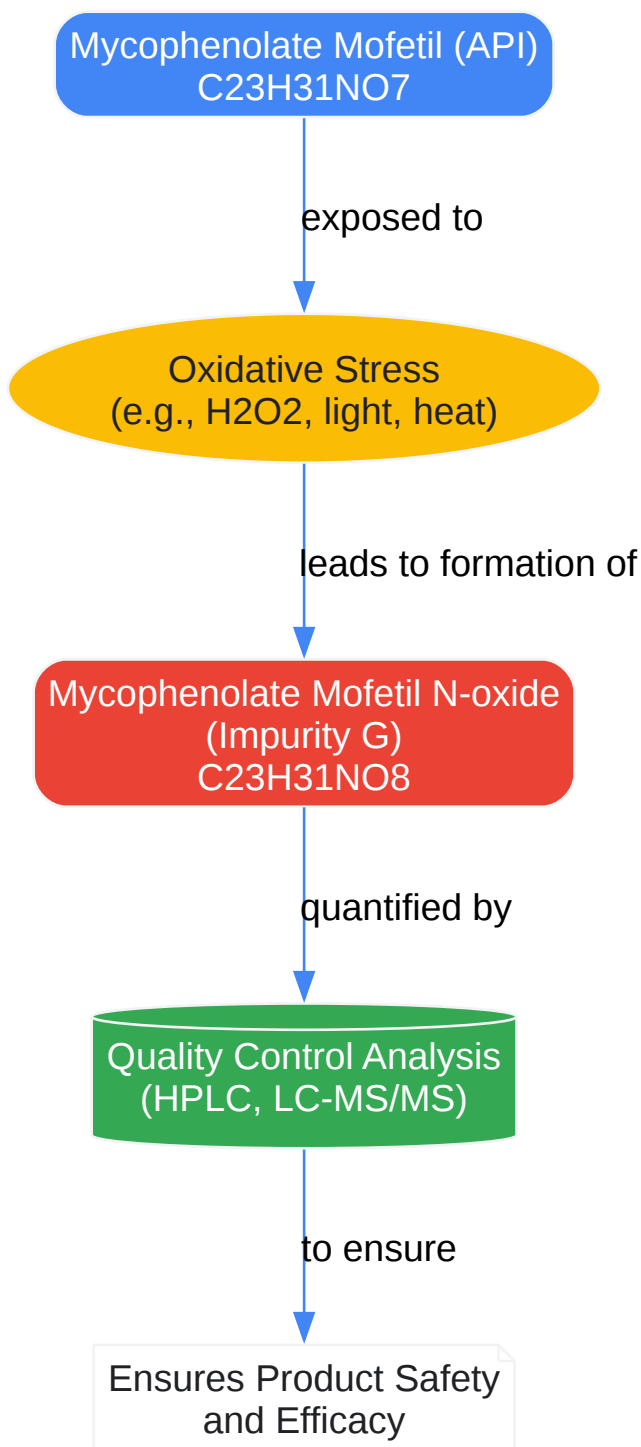
Introduction

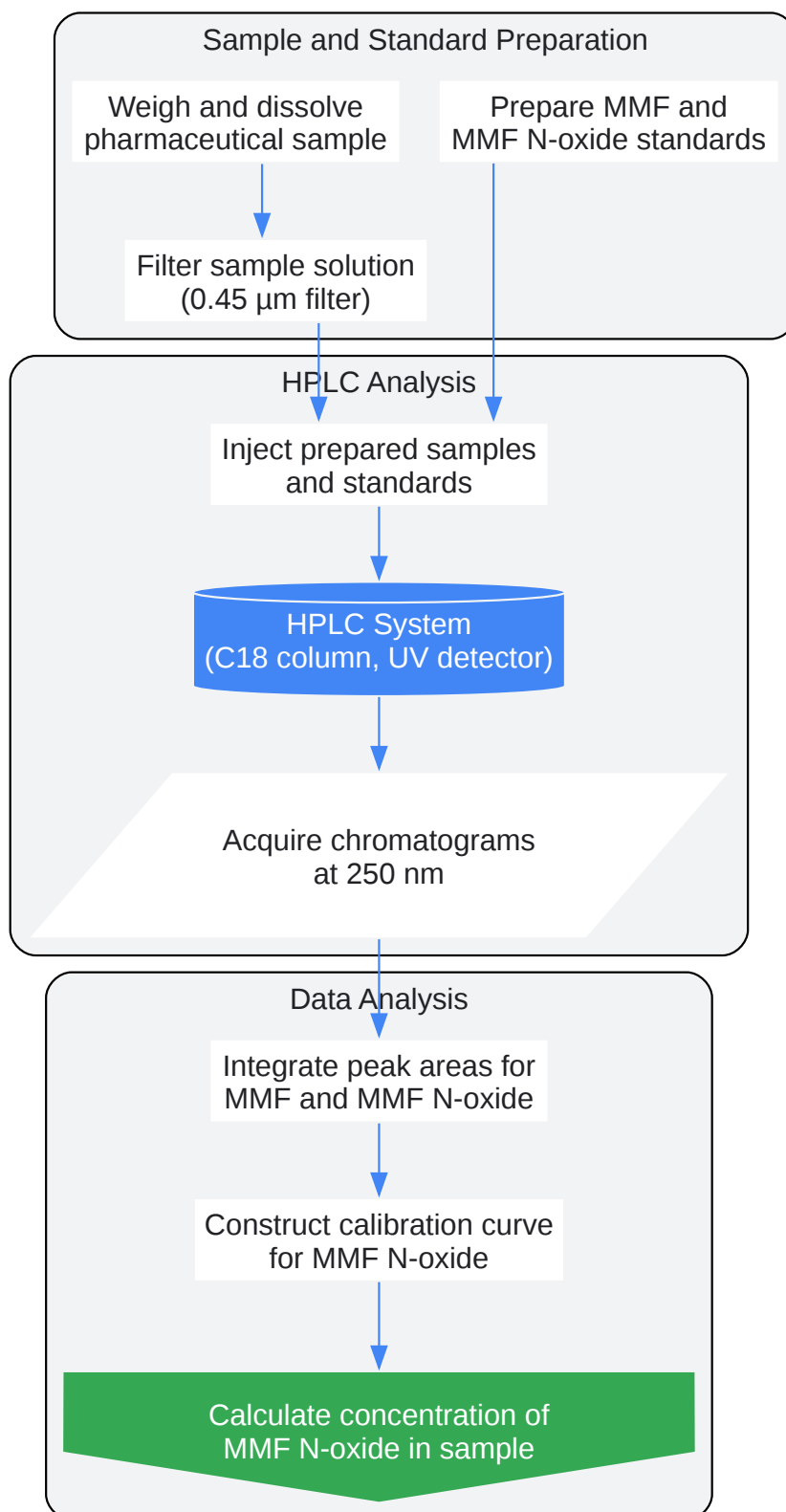
Mycophenolate mofetil (MMF) is an essential immunosuppressive prodrug used to prevent rejection in organ transplantation. The quality, stability, and impurity profile of MMF are critical to its clinical efficacy and safety.^{[1][2]} **Mycophenolate mofetil N-oxide** (MMF N-oxide), also known as Mycophenolate Mofetil Impurity G, is a significant degradation product that can form during the manufacturing process or upon storage.^{[1][3][4][5]} Its presence can indicate instability of the drug product and may have potential toxicological implications. Therefore, robust and sensitive analytical methods for the quantification of MMF N-oxide are crucial for ensuring the quality and safety of MMF pharmaceutical formulations.

This application note provides a detailed protocol for the quantification of MMF N-oxide in pharmaceutical preparations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be specific, accurate, and precise, allowing for the effective separation and quantification of MMF N-oxide from the active pharmaceutical ingredient (API) and other related substances.

Logical Relationship of MMF and its N-oxide Impurity

The following diagram illustrates the relationship between Mycophenolate mofetil and its N-oxide impurity, highlighting the transformation process and the importance of its quantification for quality control.





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